Macrosphelide J
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Overview
Description
Macrosphelide J is a natural product found in Microsphaeropsis with data available.
Scientific Research Applications
1. Cell-Adhesion Inhibition
Macrosphelide J has been identified as a potent inhibitor of cell-cell adhesion. Studies have shown its effectiveness in inhibiting the adhesion of human leukemia cells to human umbilical vein endothelial cells (HUVEC) (Yamada, Minoura, Tanaka, & Numata, 2007). This characteristic makes it a potential candidate for therapeutic applications in conditions where cell adhesion plays a crucial role.
2. Structural Studies and Synthesis
Considerable research has been devoted to understanding the structural properties and synthesis of this compound. Its synthesis and absolute stereostructures have been elucidated using techniques like spectroscopy and chemical transformations, providing insights into the molecular makeup of this compound (Fukami et al., 1999). Additionally, research has been conducted on the total synthesis of this compound and its derivatives, contributing to the development of synthetic methodologies (Yamada, Iritani, Minoura, & Numata, 2002).
3. Antitumor Activity
This compound and its hybrids have been investigated for their antitumor properties. Studies have indicated the potential of these compounds in inducing apoptosis in cancer cells, suggesting their role as promising leads for new antitumor agents (Matsuya, Kawaguchi, Ishihara, Ahmed, Zhao, Kondo, & Nemoto, 2006). The research on macrosphelides, including this compound, emphasizes their potential in the development of anticancer therapies.
Properties
Molecular Formula |
C17H24O9 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(4S,7E,9R,10S,13S,16S)-9-hydroxy-13-methoxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadec-7-ene-2,6,12,15-tetrone |
InChI |
InChI=1S/C17H24O9/c1-9-7-16(21)25-11(3)13(19)8-14(23-4)17(22)26-10(2)12(18)5-6-15(20)24-9/h5-6,9-12,14,18H,7-8H2,1-4H3/b6-5+/t9-,10-,11-,12+,14-/m0/s1 |
InChI Key |
YDSGABQYSNZCFX-UPLIFLGUSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)O[C@H](C(=O)C[C@@H](C(=O)O[C@H]([C@@H](/C=C/C(=O)O1)O)C)OC)C |
Canonical SMILES |
CC1CC(=O)OC(C(=O)CC(C(=O)OC(C(C=CC(=O)O1)O)C)OC)C |
Synonyms |
macrosphelide J |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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